tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate
Overview
Description
tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C11H22N2O4S and a molecular weight of 278.37 g/mol . It is a solid compound that is typically stored at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl (1-(methylsulfonyl)piperidin-3-yl)methylcarbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 1-(methylsulfonyl)piperidine under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to produce the compound in larger quantities.
Chemical Reactions Analysis
tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (1-(methylsulfonyl)piperidin-3-yl)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate can be compared with similar compounds such as:
- Tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
- Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
These compounds share similar structural features but differ in their specific chemical properties and applications
Properties
Molecular Formula |
C12H24N2O4S |
---|---|
Molecular Weight |
292.40 g/mol |
IUPAC Name |
tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)13-8-10-6-5-7-14(9-10)19(4,16)17/h10H,5-9H2,1-4H3,(H,13,15) |
InChI Key |
ITIXBJIMWDGRGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)S(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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